molecular formula C11H16N2O2 B13301636 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid

3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13301636
M. Wt: 208.26 g/mol
InChI Key: JDHDFZBXEZPDAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation with bromine to yield pyrazoles .

Industrial Production Methods

Industrial production methods for pyrazoles often involve large-scale reactions with optimized conditions to ensure high yields and purity. These methods may include the use of catalysts such as ruthenium or copper to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper . The conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid include other substituted pyrazoles, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activities.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-cyclopentyl-2-ethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-2-13-10(11(14)15)7-9(12-13)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

JDHDFZBXEZPDAG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2CCCC2)C(=O)O

Origin of Product

United States

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